シクロベンザプリン塩酸塩
概要
説明
シクロベンザプリン塩酸塩は、白色の結晶性三環系アミン塩です。 主に、急性で痛みを伴う筋骨格系の状態に関連する筋肉のけいれんを緩和するための骨格筋弛緩薬として使用されます 。 最初に合成されたのは1961年で、1977年から医療目的で使用されています .
2. 製法
合成経路と反応条件: シクロベンザプリン塩酸塩の合成には、電気化学的方法によるラジカルアニオンの形成が含まれ、これが反応を開始します 。 この方法は、収率が高く、純度が高く、操作が簡単であるため有利です。 反応条件は、従来の方法と比較して過酷ではなく、工業生産に適しています .
工業生産方法: シクロベンザプリン塩酸塩の工業生産には、入手しやすい原料とエネルギー効率の高いプロセスが用いられます。 上記の電気化学的方法は、その高い効率と費用対効果から、大規模生産に特に適しています .
科学的研究の応用
Cyclobenzaprine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the study of tricyclic amine salts and their chemical properties.
Biology: It is used to study the effects of muscle relaxants on cellular processes.
Industry: It is used in the formulation of various pharmaceutical products.
作用機序
シクロベンザプリン塩酸塩は、脳幹に作用して骨格筋のけいれんを抑制することにより、その効果を発揮します。 それは中枢的に作用し、おそらくノルアドレナリン系とセロトニン系の調節を通じて機能します 。 正確な薬力学的な挙動は現在不明ですが、強直性体性運動機能を抑制することが知られています .
類似化合物:
チザニジン: 筋肉のけいれんを緩和する別の筋肉弛緩薬ですが、眠気や血圧の低下を引き起こす可能性があります.
バクロフェン: 多発性硬化症や脊髄損傷に関連する筋肉のけいれんを緩和するために使用されますが、鎮静作用を引き起こし、発作のリスクを高める可能性があります.
独自性: シクロベンザプリン塩酸塩は、三環系抗うつ剤と構造的に類似しており、アミトリプチリンとは二重結合が1つだけ異なります 。 この構造的な独自性は、その特定の薬理学的効果と、筋肉のけいれんの短期治療薬としての普及に貢献しています .
生化学分析
Biochemical Properties
Cyclobenzaprine hydrochloride is known to mediate its effects centrally, likely through modulation of noradrenergic and serotonergic systems . It has been shown to antagonize muscarinic receptors, serotonin 5-HT2 receptors, and histamine H1 receptor . The exact pharmacodynamic behavior of cyclobenzaprine hydrochloride is currently unclear .
Cellular Effects
Cyclobenzaprine hydrochloride works on areas of the brainstem to reduce skeletal muscle spasm . It is ineffective in muscle spasm due to central nervous system disease . Despite its long half-life, it is relatively short-acting with a typical duration of action of 4-6 hours .
Molecular Mechanism
The exact mechanism of action of cyclobenzaprine hydrochloride has not been fully elucidated in humans . It is known to mediate its effects centrally, via inhibition of tonic somatic motor function, likely through modulation of noradrenergic and serotonergic systems .
Temporal Effects in Laboratory Settings
It is known that despite its long half-life, it is relatively short-acting with a typical duration of action of 4-6 hours .
Metabolic Pathways
Cyclobenzaprine hydrochloride is extensively metabolized in the liver via both oxidative and conjugative pathways . Oxidative metabolism, mainly N-demethylation, is catalyzed primarily by CYP3A4 and CYP1A2 (with CYP2D6 implicated to a lesser extent) and is responsible for the major metabolite desmethylcyclobenzaprine .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of cyclobenzaprine hydrochloride involves the formation of radical anions through an electrochemical method, which ignites the reaction . This method is advantageous due to its high yield, high purity, and simplicity in operation. The reaction conditions are less harsh compared to traditional methods, making it suitable for industrial production .
Industrial Production Methods: The industrial production of cyclobenzaprine hydrochloride involves the use of easily accessible raw materials and energy-efficient processes. The electrochemical method mentioned above is particularly suitable for large-scale production due to its high efficiency and cost-effectiveness .
化学反応の分析
反応の種類: シクロベンザプリン塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を伴います。
還元: この反応は、水素の添加または酸素の除去を伴います。
置換: この反応は、ある原子または原子群を別の原子または原子群で置き換えることを伴います。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります .
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって脱水素化された化合物が生成される場合があります .
4. 科学研究への応用
シクロベンザプリン塩酸塩は、さまざまな科学研究への応用があります。
化学: 三環系アミン塩とその化学的性質の研究に使用されます。
生物学: 筋肉弛緩薬が細胞プロセスに与える影響を研究するために使用されます。
医学: 急性筋骨格系の状態の患者における筋肉のけいれんとその関連する痛みを緩和するために広く使用されています.
工業: さまざまな医薬品の製剤に使用されています.
類似化合物との比較
Tizanidine: Another muscle relaxant that relieves muscle spasms but may cause sleepiness and a drop in blood pressure.
Uniqueness: Cyclobenzaprine hydrochloride is unique due to its structural similarity to tricyclic antidepressants, differing from amitriptyline by only a single double bond . This structural uniqueness contributes to its specific pharmacological effects and its popularity as a short-term treatment for muscle spasms .
生物活性
Cyclobenzaprine hydrochloride is a skeletal muscle relaxant commonly prescribed for the relief of muscle spasms associated with acute musculoskeletal conditions. Its biological activity primarily involves central nervous system (CNS) mechanisms rather than direct effects on skeletal muscle. This article explores the pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile of cyclobenzaprine, supported by data tables and research findings.
Cyclobenzaprine's mechanism of action is not fully elucidated but is believed to involve several CNS pathways:
- Supraspinal Effects : Cyclobenzaprine acts primarily at the brainstem, particularly within the locus coeruleus, which modulates motor neuron activity. This results in decreased efferent alpha and gamma motor neuron activity, leading to muscle relaxation .
- Serotonergic Pathways : Recent studies suggest that cyclobenzaprine may inhibit descending serotonergic pathways in the spinal cord via 5-HT2 receptor interaction, contributing to its muscle relaxant effects .
- Electromyography Findings : Clinical studies have shown that cyclobenzaprine reduces myoelectric activity in muscles during spasms, indicating its role in modulating neuromuscular transmission rather than directly affecting muscle fibers .
Pharmacokinetics
The pharmacokinetic profile of cyclobenzaprine includes:
- Bioavailability : Approximately 55% when administered orally .
- Protein Binding : Around 93% of cyclobenzaprine is bound to plasma proteins, predominantly human serum albumin .
- Metabolism : Cyclobenzaprine is extensively metabolized in the liver via CYP3A4 and CYP1A2 pathways, yielding active metabolites such as norcyclobenzaprine .
- Half-Life : The elimination half-life ranges from 8 to 37 hours, with an average of about 18 hours .
Table 1: Pharmacokinetic Parameters of Cyclobenzaprine
Parameter | Value |
---|---|
Oral Bioavailability | ~55% |
Protein Binding | ~93% |
Primary Metabolizing Enzymes | CYP3A4, CYP1A2 |
Elimination Half-Life | 8 - 37 hours (avg. 18) |
Clearance | 0.7 L/min |
Clinical Efficacy
Cyclobenzaprine has been evaluated in various clinical settings for its effectiveness in treating muscle spasms and pain:
- Meta-Analysis Findings : A meta-analysis indicated that patients receiving cyclobenzaprine were nearly five times more likely to report symptom improvement compared to those on placebo (odds ratio: 4.7) within two weeks of treatment . The effect size for pain relief was modest (0.38 to 0.58) across multiple domains including local pain and range of motion.
Table 2: Clinical Outcomes from Meta-Analysis
Outcome | Cyclobenzaprine Group | Placebo Group | Odds Ratio (95% CI) |
---|---|---|---|
Symptom Improvement by Day 14 | Significant | Less | 4.7 (2.7 - 8.1) |
Local Pain Reduction | Improved | Minimal | |
Range of Motion | Enhanced | Minimal |
Safety Profile
While effective, cyclobenzaprine is associated with several adverse effects:
- Common Side Effects : Drowsiness, dry mouth, dizziness, and fatigue are frequently reported . In a study comparing low-dose cyclobenzaprine with placebo, side effects were more prevalent in the treatment group.
Table 3: Adverse Effects Reported
Adverse Effect | Cyclobenzaprine (%) | Placebo (%) |
---|---|---|
Drowsiness | 38 | 17 |
Dry Mouth | 33 | 6 |
Dizziness | Not specified | Not specified |
Case Studies and Research Findings
Several case studies have highlighted the efficacy of cyclobenzaprine in specific populations:
- Fibromyalgia Treatment : In patients with fibromyalgia, cyclobenzaprine has shown significant reductions in pain scores and improvements in quality of life metrics compared to placebo .
- Chronic Back Pain : A controlled trial demonstrated that cyclobenzaprine effectively reduced symptoms associated with chronic back pain over a treatment period of two weeks, with notable improvements observed within the first few days .
特性
IUPAC Name |
N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEAYBOGHINOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
303-53-7 (Parent) | |
Record name | Cyclobenzaprine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045105 | |
Record name | Cyclobenzaprine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6202-23-9 | |
Record name | Cyclobenzaprine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6202-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobenzaprine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobenzaprine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobenzaprine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobenzaprine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobenzaprine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobenzaprine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl(dimethyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOBENZAPRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE05JYS2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the downstream effects of Cyclobenzaprine hydrochloride on muscle activity?
A1: Cyclobenzaprine hydrochloride is believed to relieve muscle spasm through a central action, although its specific mode of action remains unclear. Studies suggest it might work by reducing tonic somatic motor activity, possibly by blocking nerve impulses sent to muscles []. While it exhibits some properties of tricyclic antidepressants due to its structural similarity, it's not recognized as an effective antidepressant.
Q2: What is the molecular formula and weight of Cyclobenzaprine hydrochloride?
A2: The molecular formula of Cyclobenzaprine hydrochloride is C20H21N•HCl, and its molecular weight is 311.86 g/mol [].
Q3: Is there any spectroscopic data available for Cyclobenzaprine hydrochloride?
A3: Yes, several studies utilize spectroscopic techniques to characterize Cyclobenzaprine hydrochloride and its interactions. For instance, researchers have employed UV-spectrophotometry to develop analytical methods for quantifying Cyclobenzaprine hydrochloride in pharmaceutical formulations [, , ]. Additionally, FTIR spectroscopy has been used to investigate potential interactions between Cyclobenzaprine hydrochloride and excipients in drug formulations [].
Q4: How does Cyclobenzaprine hydrochloride perform under various storage conditions?
A4: Studies have investigated the stability of Cyclobenzaprine hydrochloride under different conditions. For example, one study evaluated its stability in a semi-topical formulation and identified various degradation products using a validated reversed-phase liquid chromatographic method []. Another study focused on developing a stability-indicating potentiometric method for determining Cyclobenzaprine hydrochloride using carbon paste ion-selective electrodes [].
Q5: Are there any known compatibility issues with common pharmaceutical excipients?
A5: Yes, research has shown that Cyclobenzaprine hydrochloride can interact with certain pharmaceutical excipients. A study utilizing HPLC, DSC, FTIR, and UV-DRS techniques revealed interactions between Cyclobenzaprine hydrochloride and several commonly used excipients, highlighting the importance of careful excipient selection during formulation development [].
Q6: What are the challenges associated with formulating Cyclobenzaprine hydrochloride?
A6: Cyclobenzaprine hydrochloride's high water solubility poses formulation challenges, particularly for developing sustained-release formulations. Researchers have explored various approaches to overcome this, including using wax matrix systems with Compritol and Hydrogenated vegetable oil [], incorporating polyethylene oxide (PEO) as a water-swellable polymer in osmotic delivery systems [, ], and developing extended-release pellets using various polymers like HPMC and ethylcellulose [, , , ].
Q7: Which analytical methods are commonly employed to quantify Cyclobenzaprine hydrochloride?
A7: Several analytical techniques are utilized to determine Cyclobenzaprine hydrochloride concentration, including:
Q8: How is the quality of Cyclobenzaprine hydrochloride ensured during manufacturing?
A8: Quality control and assurance measures are crucial during the development, manufacturing, and distribution of Cyclobenzaprine hydrochloride to guarantee its consistency, safety, and efficacy. These measures typically involve:
Q9: How is Cyclobenzaprine hydrochloride absorbed and distributed in the body?
A9: Cyclobenzaprine hydrochloride is well-absorbed following oral administration, but it undergoes extensive first-pass metabolism, which contributes to its relatively low bioavailability. Studies in healthy volunteers demonstrated that urinary excretion of total Cyclobenzaprine (unchanged drug and metabolites) was higher after oral administration compared to parenteral routes (intramuscular and intravenous), suggesting route-dependent biotransformation [].
Q10: What is the elimination half-life of Cyclobenzaprine hydrochloride?
A10: Cyclobenzaprine hydrochloride has a relatively short elimination half-life, ranging from 8 to 37 hours, and is primarily metabolized in the liver [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。